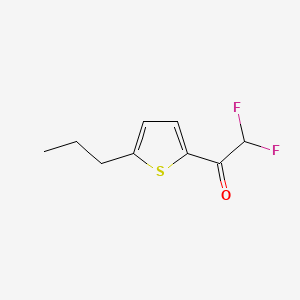
2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone is an organic compound with the molecular formula C9H10F2OS It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features two fluorine atoms attached to the ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-propylthiophene, which is reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The thiophene ring provides a platform for interactions with biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-1-(5-methylthiophen-2-yl)ethanone
- 2,2-Difluoro-1-(5-ethylthiophen-2-yl)ethanone
- 2,2-Difluoro-1-(5-butylthiophen-2-yl)ethanone
Uniqueness
2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C9H10F2OS |
|---|---|
Peso molecular |
204.24 g/mol |
Nombre IUPAC |
2,2-difluoro-1-(5-propylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C9H10F2OS/c1-2-3-6-4-5-7(13-6)8(12)9(10)11/h4-5,9H,2-3H2,1H3 |
Clave InChI |
RTOCRZQDHDCHME-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(S1)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13597065.png)

![tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13597072.png)


![Imidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B13597095.png)







